5-Methoxy-2,1,3-benzothiadiazole
Overview
Description
5-Methoxy-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C7H6N2OS. It is a derivative of 2,1,3-benzothiadiazole, which is a prominent building block in various research areas such as optoelectronics and bioimaging . This compound is known for its strong electron-withdrawing properties and its ability to facilitate intramolecular charge transfer, making it a valuable component in the development of new materials and technologies .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules. Its strong electron-withdrawing properties make it valuable in the design of new materials with specific electronic properties .
Biology: In biological research, this compound is used in the development of fluorescent probes for bioimaging. Its ability to facilitate intramolecular charge transfer enhances its fluorescence properties, making it useful for imaging applications .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-cancer, anti-bacterial, or anti-inflammatory activities .
Industry: In industrial applications, this compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its strong electron-withdrawing properties and ability to facilitate charge transfer make it an ideal component for these devices .
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2,1,3-benzothiadiazole is the 2,1,3-benzothiadiazole (BTD) unit , a prominent building block commonly used in various research areas such as optoelectronics and bioimaging . The BTD unit is a strong acceptor motif in many donor-acceptor (D-A) systems .
Mode of Action
This compound interacts with its targets by regioselective substitution on the BTD unit . This interaction can be used to tune the fluorescence emission . The emissive behavior of BTD derivatives strongly depends on the position of the substituent .
Biochemical Pathways
It’s known that the compound facilitates intramolecular charge transfer (ict), which is a key process in many biochemical reactions .
Pharmacokinetics
The compound has a molecular weight of 1662, which suggests it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the tuning of the fluorescence emission of the BTD unit . By introducing a methoxy group, the compound can engender long-lived fluorescence and circumvent strong fluorescence quenching in polar protic solvents .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of polar protic solvents can lead to strong fluorescence quenching . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2,1,3-benzothiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the compound’s electron-withdrawing properties, which facilitate redox reactions. Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by acting as a transcriptional regulator, leading to changes in cellular metabolism and proliferation . In neuronal cells, this compound has been found to enhance synaptic plasticity and improve cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function . This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and oxygen . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function . These effects include alterations in mitochondrial activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play critical roles in the metabolism and elimination of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play essential roles in directing this compound to specific organelles . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzoyl chloride, followed by cyclization to form the benzothiadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5-Methoxy-2,1,3-benzothiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiadiazole core .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the methoxy group, is also used in various research applications.
4-Nitro-2,1,3-benzothiadiazole: This derivative has a nitro group instead of a methoxy group and exhibits different electronic properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another sulfur-containing heterocycle with different substitution patterns.
Uniqueness: 5-Methoxy-2,1,3-benzothiadiazole is unique due to its methoxy group, which enhances its electron-withdrawing properties and facilitates intramolecular charge transfer. This makes it particularly valuable in applications requiring strong fluorescence and charge transfer properties .
Properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHRZKQDIJZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381763 | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-76-0 | |
Record name | 5-Methoxy-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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